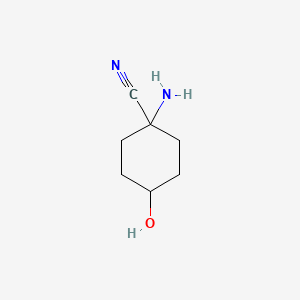
1-Amino-4-hydroxycyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonitrile, 1-amino-4-hydroxy- is a chemical compound with the molecular formula C7H12N2O It is characterized by the presence of a cyclohexane ring substituted with an amino group at the first position and a hydroxyl group at the fourth position, along with a nitrile group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarbonitrile, 1-amino-4-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then subjected to Beckmann rearrangement to yield cyclohexanecarbonitrile. The nitrile group can be introduced through the reaction of cyclohexanone with cyanide sources under basic conditions.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbonitrile, 1-amino-4-hydroxy- typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarbonitrile, 1-amino-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of cyclohexanecarbonitrile, 1-amino-4-oxo-.
Reduction: The nitrile group can be reduced to an amine group, resulting in the formation of cyclohexanecarbonitrile, 1-amino-4-hydroxy-amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexanecarbonitrile derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Cyclohexanecarbonitrile, 1-amino-4-hydroxy- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclohexanecarbonitrile, 1-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Cyclohexanecarbonitrile, 1-amino-4-hydroxy- can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile, 1-amino-4-oxo-: This compound has a carbonyl group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
Cyclohexanecarbonitrile, 1-amino-4-methyl-: The presence of a methyl group instead of a hydroxyl group alters the compound’s steric and electronic properties.
Cyclohexanecarbonitrile, 1-amino-4-chloro-:
These comparisons highlight the unique properties of cyclohexanecarbonitrile, 1-amino-4-hydroxy- and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-amino-4-hydroxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-5-7(9)3-1-6(10)2-4-7/h6,10H,1-4,9H2 |
Clé InChI |
VPCOJUNPRISSIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1O)(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















